Physicochemical Profiling and Synthetic Utility of 4-Bromo-5-pyrimidinecarboxylic Acid: A Technical Whitepaper
Physicochemical Profiling and Synthetic Utility of 4-Bromo-5-pyrimidinecarboxylic Acid: A Technical Whitepaper
Executive Summary
4-Bromo-5-pyrimidinecarboxylic acid (CAS: 1522059-70-6) 1 is a highly functionalized heterocyclic building block pivotal to modern drug discovery and agrochemical development. Featuring an electron-deficient pyrimidine core, a highly reactive C4-bromine atom, and a versatile C5-carboxylic acid, this scaffold enables rapid, orthogonal functionalization. This whitepaper provides an in-depth analysis of its physicochemical properties, electronic landscape, and field-proven synthetic protocols designed for high-yield derivatization.
Physicochemical Properties & Structural Dynamics
Understanding the baseline physicochemical properties of 4-Bromo-5-pyrimidinecarboxylic acid is essential for predicting its behavior in solution and optimizing reaction conditions.
Table 1: Quantitative Physicochemical Profile
| Property | Value | Causality / Structural Significance |
| CAS Number | 1522059-70-6 | Unique identifier for regulatory and procurement tracking 1. |
| Molecular Formula | C5H3BrN2O2 | Defines the bifunctional nature (halogen + carboxylic acid). |
| Molecular Weight | 202.99 g/mol | Critical for stoichiometric calculations and mass spectrometry identification. |
| Predicted pKa | ~2.63 ± 0.20 | The pyrimidine ring heavily stabilizes the carboxylate anion via resonance and inductive effects, making it a moderately strong acid that readily ionizes at physiological pH 2. |
| Physical State | Solid | High melting point driven by strong intermolecular hydrogen bonding of the carboxylic acid dimer. |
Electronic Landscape and Orthogonal Reactivity
The synthetic value of 4-Bromo-5-pyrimidinecarboxylic acid lies in its highly polarized electronic distribution. The pyrimidine ring is inherently electron-deficient at the C2, C4, and C6 positions due to the electronegativity of the nitrogen atoms.
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C4-Bromine Reactivity : The presence of the C5-carboxylic acid exerts strong mesomeric (-M) and inductive (-I) electron-withdrawing effects, further depleting electron density at the adjacent C4 position. This renders the C4-bromine exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) 3. Additionally, the lower bond dissociation energy of the C-Br bond (compared to C-Cl) facilitates rapid oxidative addition in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) 3.
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C5-Carboxylic Acid : Acts as a stable anchoring point for amide bond formation, esterification, or decarboxylative cross-coupling, allowing for orthogonal derivatization after the C4 position has been modified.
Figure 1: Orthogonal reactivity pathways of the 4-Bromo-5-pyrimidinecarboxylic acid scaffold.
Field-Proven Experimental Protocols
As a Senior Application Scientist, I emphasize that successful synthetic workflows must be built on causality and self-validation. The following protocol details the chemoselective SNAr displacement of the C4-bromine, ensuring the C5-carboxylic acid remains intact.
Protocol: Chemoselective SNAr of the C4-Bromine
Objective : Introduce a primary or secondary amine at the C4 position while preserving the C5-carboxylic acid.
Causality of Design : The extreme electrophilicity of C4 allows SNAr to proceed at mild temperatures (0°C to 25°C). By keeping the temperature low, we prevent unwanted decarboxylation or degradation. The choice of base and solvent is critical to prevent competitive side reactions.
Step-by-Step Methodology :
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Substrate Solvation : Dissolve 4-Bromo-5-pyrimidinecarboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
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Causality: DMF is a polar aprotic solvent. It stabilizes the highly polar Meisenheimer intermediate formed during the SNAr reaction without hydrogen-bonding to the incoming nucleophile, which would otherwise dampen its reactivity.
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Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
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Causality: DIPEA serves a dual purpose. It deprotonates the C5-carboxylic acid (increasing solubility) and neutralizes the HBr byproduct. Its steric bulk makes it non-nucleophilic, preventing it from competing with the desired amine for the C4 position.
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Nucleophile Introduction : Cool the reaction to 0°C. Add the desired amine (1.1 eq) dropwise over 10 minutes. Allow the reaction to slowly warm to room temperature.
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Causality: Controlled addition at 0°C manages the exothermic nature of the substitution, preventing localized heating that could lead to impurity formation.
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Self-Validating In-Process Control (IPC) : After 2 hours, sample the reaction mixture for LC-MS analysis.
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Validation Mechanism: The starting material exhibits a distinct 1:1 isotopic doublet in the mass spectrum due to the naturally occurring ⁷⁹Br and ⁸¹Br isotopes. The reaction is validated as complete when this isotopic signature entirely disappears, replaced by the exact mass of the aminated product [[4]]().
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Workup & Isolation : Pour the reaction mixture into ice water and slowly acidify with 1M HCl to pH ~3.
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Causality: Acidification protonates the C5-carboxylate back to the free acid. Because the functionalized product is typically insoluble in acidic aqueous media, it will precipitate, allowing for isolation via simple vacuum filtration.
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Figure 2: Self-validating experimental workflow for SNAr at the C4 position.
Analytical Characterization Standards
To ensure absolute scientific integrity, the isolated product must be characterized using orthogonal analytical techniques:
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Nuclear Magnetic Resonance (NMR) : ¹H NMR is critical for confirming structural integrity. The pyrimidine C2 and C6 protons will appear as distinct, highly deshielded singlets (typically > 8.5 ppm) due to the electron-withdrawing nature of the adjacent nitrogens and the C5-carboxyl group.
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Liquid Chromatography-Mass Spectrometry (LC-MS) : Electrospray ionization (ESI) in negative mode is optimal for detecting the free carboxylic acid, yielding a clear[M-H]⁻ ion.
References
Sources
- 1. Buy Online CAS Number 1522059-70-6 - TRC - 4-Bromo-5-pyrimidinecarboxylic Acid | LGC Standards [lgcstandards.com]
- 2. Buy 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid | 397308-78-0 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 343926-69-2: 4-bromopyrimidin-2-amine | CymitQuimica [cymitquimica.com]
